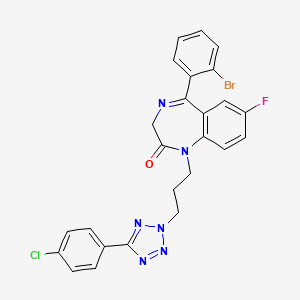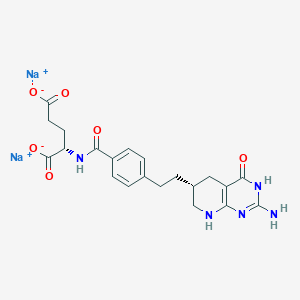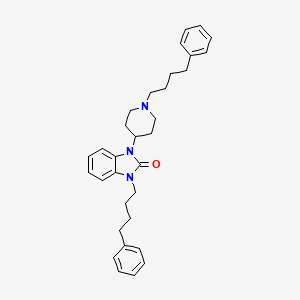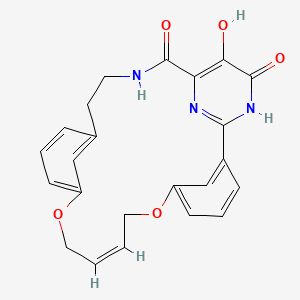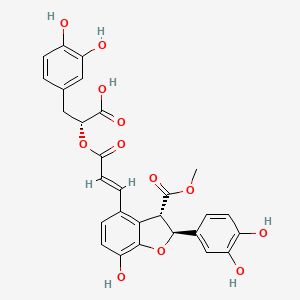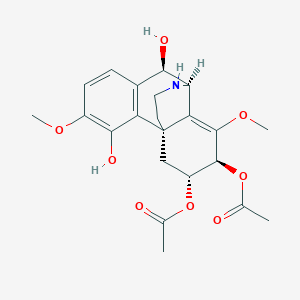
Fenfangjine G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fenfangjine G is a natural alkaloid compound found in the roots of Stephania tetrandra S. Moore, a plant commonly used in traditional Chinese medicine. It is an active component of Fangji Huangqi Tang, a well-known prescription used for treating nephrotic syndrome. This compound has shown potential in various scientific research applications, particularly in the fields of nephrology and pharmacology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fenfangjine G involves several steps, including hydrogenation and demethylation reactions. The specific synthetic routes and reaction conditions are not widely documented, but it is known that the compound can be derived from the demethylation of tetrandrine, another alkaloid found in Stephania tetrandra .
Industrial Production Methods
Industrial production of this compound is typically achieved through the extraction and purification of the compound from the roots of Stephania tetrandra. This process involves several steps, including solvent extraction, chromatography, and crystallization to obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
Fenfangjine G undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated derivatives .
Wissenschaftliche Forschungsanwendungen
Fenfangjine G has several scientific research applications, including:
Wirkmechanismus
Fenfangjine G exerts its effects through various molecular targets and pathways. It is known to interact with specific receptors and enzymes involved in the regulation of kidney function and inflammation. The exact mechanism of action is still under investigation, but it is believed to involve modulation of signaling pathways related to nephrotic syndrome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrandrine: Another alkaloid found in Stephania tetrandra, known for its anti-inflammatory and immunosuppressive properties.
Fangchinoline: An alkaloid with similar pharmacological effects, also found in Stephania tetrandra.
Glycyrrhetic Acid: A compound found in licorice root, known for its anti-inflammatory and anti-viral properties.
Uniqueness
Fenfangjine G is unique due to its specific molecular structure and its role as an active component in Fangji Huangqi Tang. Its potential therapeutic effects in nephrotic syndrome and its distinct chemical properties set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C22H27NO8 |
|---|---|
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
[(1S,8R,9R,12S,13R)-12-acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate |
InChI |
InChI=1S/C22H27NO8/c1-10(24)30-14-9-22-7-8-23-17(16(22)21(29-4)20(14)31-11(2)25)18(26)12-5-6-13(28-3)19(27)15(12)22/h5-6,14,17-18,20,23,26-27H,7-9H2,1-4H3/t14-,17-,18-,20+,22+/m1/s1 |
InChI-Schlüssel |
YVYLKUBETBPYFU-LCYWIJLYSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1C[C@]23CCN[C@H](C2=C([C@H]1OC(=O)C)OC)[C@@H](C4=C3C(=C(C=C4)OC)O)O |
Kanonische SMILES |
CC(=O)OC1CC23CCNC(C2=C(C1OC(=O)C)OC)C(C4=C3C(=C(C=C4)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


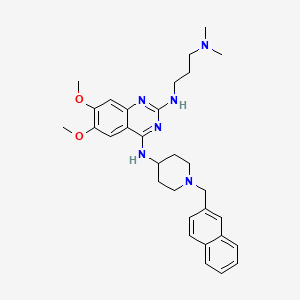
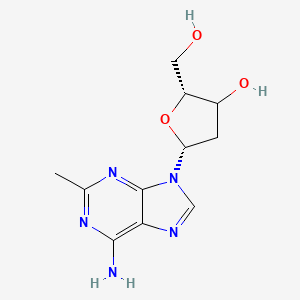
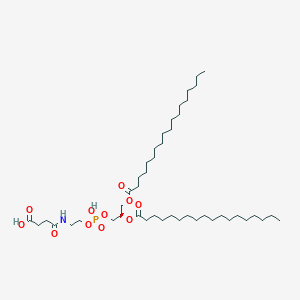
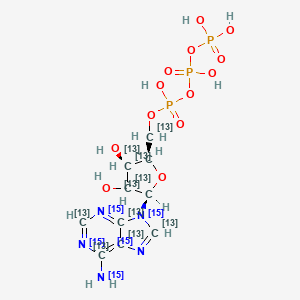
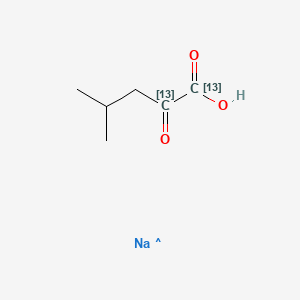


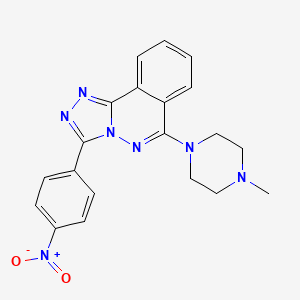
![10-[[1-[2-(2-Fluoroethoxy)ethyl]triazol-4-yl]methyl]-2-methoxy-5,6-dimethylacridin-9-one](/img/structure/B12397535.png)
